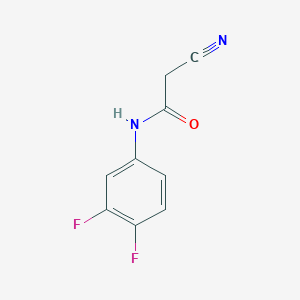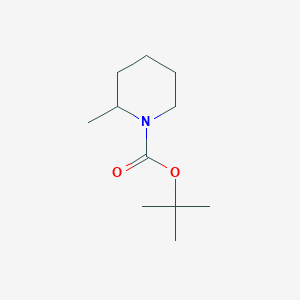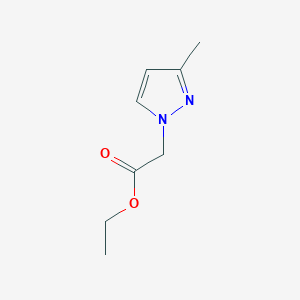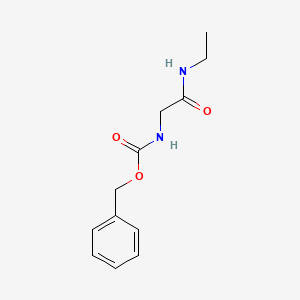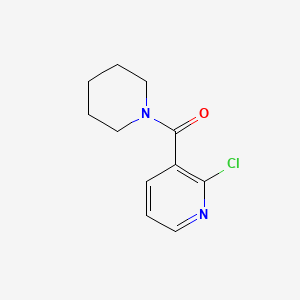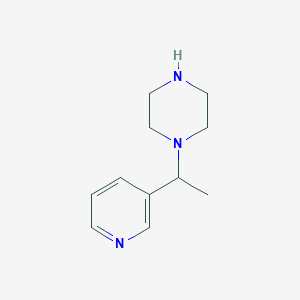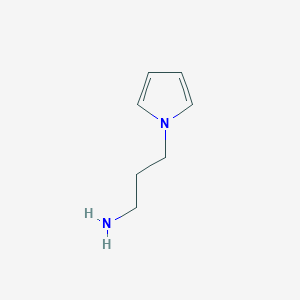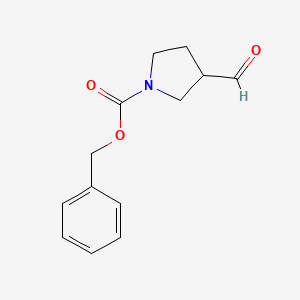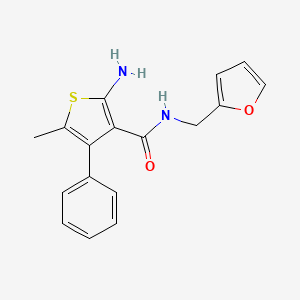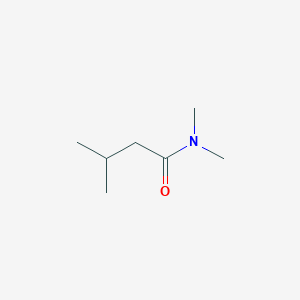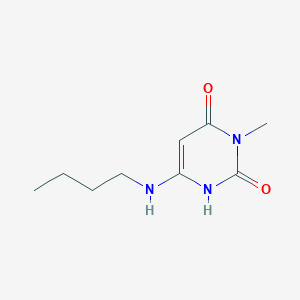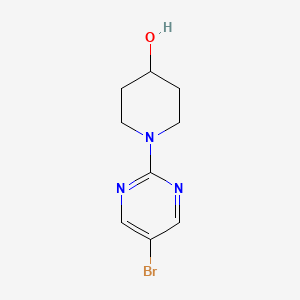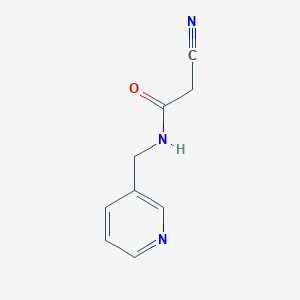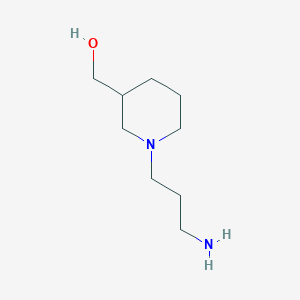
(1-(3-Aminopropyl)piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(3-Aminopropyl)piperidin-3-yl)methanol” is a chemical compound with the empirical formula C9H20N2O . It belongs to the class of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of “(1-(3-Aminopropyl)piperidin-3-yl)methanol” can be represented by the SMILES string NCCCN1CCCC(CO)C1 . The InChI key for this compound is LEGYMQGRRTXEDZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1-(3-Aminopropyl)piperidin-3-yl)methanol” is a solid compound . It has a molecular weight of 172.27 g/mol .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound serves as a heterocyclic building block . Its structure is pivotal for synthesizing complex organic compounds, particularly those with potential medicinal properties . The piperidine ring, a common feature in many pharmaceuticals, is a key component in the development of new drugs.
Anticancer Research
Piperidine derivatives, including those related to (1-(3-Aminopropyl)piperidin-3-yl)methanol, have been studied for their anticancer properties . These compounds can interact with biological targets that are relevant in cancer pathways, offering a route to novel oncology treatments.
Antimicrobial and Antifungal Applications
The aminopropyl side chain of this compound provides a functional group that can be modified to enhance antimicrobial and antifungal activity. Research into piperidine derivatives has shown promise in developing new agents to combat resistant strains of bacteria and fungi .
Neuropharmacology
In neuropharmacological research, (1-(3-Aminopropyl)piperidin-3-yl)methanol can be used to create compounds that affect neurotransmitter systems . This has implications for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression .
Analgesic and Anti-inflammatory Agents
The modification of this compound has led to the development of analgesic and anti-inflammatory agents . Its structure allows for the creation of molecules that can modulate pain pathways and inflammatory responses in the body .
Antihypertensive and Cardiovascular Research
Derivatives of (1-(3-Aminopropyl)piperidin-3-yl)methanol have potential applications in antihypertensive and cardiovascular research . By targeting specific receptors and enzymes, these compounds can contribute to the development of new treatments for hypertension and other cardiovascular conditions .
Antipsychotic and Antidepressant Development
The piperidine nucleus is a common feature in many antipsychotic and antidepressant medications. Research into compounds derived from (1-(3-Aminopropyl)piperidin-3-yl)methanol could lead to new therapies for mental health disorders .
Chemical Reagent in Organic Synthesis
Lastly, (1-(3-Aminopropyl)piperidin-3-yl)methanol is used as a chemical reagent in organic synthesis. Its functional groups make it a valuable component for constructing a wide array of organic molecules, which can have diverse applications in chemistry and pharmacology .
Safety And Hazards
The safety data sheet for a similar compound, “(S)-piperidin-3-yl)methanol”, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye/face protection . In case of ingestion, it’s advised not to induce vomiting .
Propriétés
IUPAC Name |
[1-(3-aminopropyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-4-2-6-11-5-1-3-9(7-11)8-12/h9,12H,1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGYMQGRRTXEDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)piperidin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

